5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine
Overview
Description
5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine is a complex organic compound that features both amino and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The amino and pyrazole groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Aminoacetophenone: A precursor in the synthesis of 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine.
2-(4-Aminophenyl)benzothiazole: Another compound with similar amino and aromatic structures.
Indole derivatives: Compounds with similar heterocyclic structures and biological activities
Uniqueness
This compound is unique due to its combination of amino and pyrazole groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTHPFSYPRDVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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